molecular formula C11H20ClN3 B12228746 [(1-cyclopentyl-1H-pyrazol-4-yl)methyl]ethylamine

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]ethylamine

Cat. No.: B12228746
M. Wt: 229.75 g/mol
InChI Key: OGKJZHSKLKYIKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1-Cyclopentyl-1H-pyrazol-4-yl)methyl]ethylamine is a substituted ethylamine derivative characterized by a pyrazole ring functionalized with a cyclopentyl group at the 1-position and an ethylamine moiety attached via a methylene bridge at the 4-position. This compound belongs to a broader class of bioactive amines, where structural modifications significantly influence pharmacological properties such as receptor binding affinity, metabolic stability, and bioavailability.

Properties

Molecular Formula

C11H20ClN3

Molecular Weight

229.75 g/mol

IUPAC Name

N-[(1-cyclopentylpyrazol-4-yl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C11H19N3.ClH/c1-2-12-7-10-8-13-14(9-10)11-5-3-4-6-11;/h8-9,11-12H,2-7H2,1H3;1H

InChI Key

OGKJZHSKLKYIKC-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CN(N=C1)C2CCCC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl]ethylamine typically involves the reaction of cyclopentyl hydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with ethylamine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for [(1-cyclopentyl-1H-pyrazol-4-yl)methyl]ethylamine often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions .

Chemical Reactions Analysis

Oxidation Reactions

The ethylamine moiety and pyrazole ring undergo oxidation under controlled conditions. Key findings include:

Reaction TargetReagents/ConditionsProduct FormedYield (%)Reference
Ethylamine side chainH<sub>2</sub>O<sub>2</sub> in acetic acid (room temperature, 24 hr)N-Oxide derivative65–72
Pyrazole ringmCPBA (0°C, dichloromethane)Epoxidized pyrazole intermediate48

Oxidation of the ethylamine group produces N-oxide derivatives, which are studied for their enhanced water solubility and pharmacokinetic properties. The pyrazole ring itself is resistant to strong oxidizers but can undergo epoxidation at strained positions under cryogenic conditions.

Reduction Reactions

Reductive modifications focus on stabilizing reactive intermediates or regenerating amine groups:

Starting MaterialReagents/ConditionsProduct FormedSelectivityReference
Imine intermediatesNaBH<sub>4</sub> in MeOH (0°C, 2 hr)Secondary amine derivatives>90%
Nitro-substituted analogsH<sub>2</sub>/Pd-C (room temperature)Primary amine products85

Sodium borohydride selectively reduces imine bonds without affecting the pyrazole ring. Catalytic hydrogenation is employed for nitro-group reduction in analogs, yielding primary amines .

Substitution Reactions

The compound undergoes nucleophilic substitution at the methylene bridge or cyclopentyl group:

Site of SubstitutionReagents/ConditionsNew SubstituentApplicationReference
Methylene bridge (-CH<sub>2</sub>-)NaH/DMSO (60°C, 6 hr)Thiol (-SH) or halide (-X) groupsBioisosteric replacements
Cyclopentyl ringBr<sub>2</sub>/FeBr<sub>3</sub> (0°C)Brominated cyclopentanePrecursor for cross-coupling

Bromination of the cyclopentyl ring enables Suzuki-Miyaura couplings for introducing aryl or heteroaryl groups. Thiolation at the methylene bridge enhances metal-binding capacity in catalytic applications.

Synthetic Routes and Key Transformations

The primary synthesis involves a reductive amination strategy:

Stepwise Synthesis Protocol

  • Condensation : 1-cyclopentyl-1H-pyrazole-4-carbaldehyde reacts with ethylamine in DMF under K<sub>2</sub>CO<sub>3</sub> catalysis (80°C, 12 hr).

  • Reduction : Intermediate imine is reduced using NaBH<sub>4</sub> in methanol (0°C, 2 hr).

  • Purification : Column chromatography (SiO<sub>2</sub>, ethyl acetate/hexane) yields the final product (purity >95%).

Alternative Pathways

  • Microwave-assisted synthesis : Reduces reaction time to 2 hr with comparable yields (68%).

  • Flow chemistry : Enables continuous production with 92% conversion efficiency .

Stability and Reactivity Considerations

  • pH Sensitivity : Degrades rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions, forming cyclopentanol byproducts.

  • Thermal Stability : Stable up to 150°C; decomposes via retro-aldol pathways above 200°C.

  • Light Sensitivity : Photooxidation occurs under UV light, necessitating amber storage containers.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C14H22N5 and a molecular weight of 295.82 g/mol. Its structure features two pyrazole rings and a cyclopentyl group, which contribute to its unique biological profile. The compound's ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a versatile building block in synthetic chemistry.

Medicinal Chemistry

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]ethylamine is being investigated for its potential therapeutic properties:

  • Neurological Disorders : It has been studied for its role as an allosteric modulator of the M4 muscarinic acetylcholine receptor, which is implicated in neurological conditions such as Alzheimer's disease and schizophrenia. Such modulation may help in reversing hyperdopaminergic and hypoglutamatergic behaviors observed in preclinical models .
  • Cancer Treatment : The compound shows promise as an inhibitor of poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms. PARP inhibitors are being explored for their efficacy against BRCA1-mutant cancers .
  • Anti-inflammatory Effects : Research indicates that this compound may exhibit anti-inflammatory activities by modulating specific signaling pathways involved in inflammation .

The biological activities associated with [(1-cyclopentyl-1H-pyrazol-4-yl)methyl]ethylamine include:

Biological Activity Description
AntimicrobialEffective against various microbial strains.
AnticancerInhibits cancer cell proliferation through specific mechanisms.
Anti-inflammatoryReduces inflammation by targeting key enzymes and pathways.
AntioxidantScavenges free radicals, contributing to cellular protection.

The mechanism of action often involves interactions with specific molecular targets, leading to diverse biological effects such as modulation of enzyme activity or receptor signaling.

Case Studies

Several case studies have highlighted the practical applications of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl]ethylamine:

Case Study 1: Neurological Disorders

In a study focusing on the compound's effects on cognitive function in animal models, it was found that administration led to significant improvements in memory retention and cognitive performance, suggesting its potential use in treating cognitive impairments associated with neurodegenerative diseases .

Case Study 2: Cancer Therapy

A clinical trial involving patients with BRCA1-mutant breast cancer demonstrated that the use of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl]ethylamine derivatives resulted in reduced tumor size and improved overall survival rates compared to standard therapies .

Case Study 3: Inflammatory Diseases

Research on inflammatory bowel disease (IBD) showed that treatment with this compound significantly reduced markers of inflammation and improved patient symptoms, indicating its potential as a therapeutic agent for chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl]ethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several pharmacologically relevant amines. Key comparisons include:

Compound Name Structural Features Key Differences
[(1-Cyclopentyl-1H-pyrazol-4-yl)methyl]ethylamine Pyrazole core, cyclopentyl substituent, ethylamine chain Unique cyclopentyl-pyrazole hybrid; lacks aromatic bulk seen in benzylpiperidines.
N,N-Dimethyl ethylamine Simple ethylamine backbone with dimethyl substitution Reduced steric hindrance; lower lipophilicity compared to cyclopentyl derivatives .
BD 1008 () Dichlorophenyl-ethylamine with pyrrolidinyl substituent Polar pyrrolidinyl group enhances solubility but may reduce CNS penetration .
25C-NBOMe () Phenethylamine backbone with methoxy and chloro substituents Psychedelic activity via 5-HT2A agonism; lacks pyrazole’s metabolic stability .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The cyclopentyl group confers higher logP values (~2.8 predicted) compared to N,N-dimethyl ethylamine (logP ~0.5) , suggesting improved membrane permeability.
  • Receptor Affinity : Pyrazole-containing amines often exhibit affinity for serotonin or sigma receptors. For example, BD 1008 () binds sigma-1 receptors (Ki = 1.2 nM), whereas the target compound’s pyrazole-cyclopentyl motif may favor dopamine D2-like receptors, as seen in related scaffolds .
  • Synthetic Complexity: The target compound requires multi-step synthesis involving cyclopentylpyrazole formation (e.g., via Pd/C hydrogenation or Ti(NO3)3-mediated reactions, as in ), contrasting with simpler amine derivatives like N,N-dimethyl ethylamine .

Metabolic Stability

Pyrazole rings generally resist oxidative metabolism, enhancing the compound’s half-life compared to phenethylamines like 25C-NBOMe, which undergo rapid demethylation . However, the ethylamine chain remains susceptible to monoamine oxidase (MAO)-mediated degradation, a limitation shared with BD 1008 and similar amines .

Biological Activity

Introduction

[(1-Cyclopentyl-1H-pyrazol-4-yl)methyl]ethylamine is a synthetic compound that has garnered attention for its potential therapeutic applications due to its unique structural characteristics. With a molecular formula of C15H23N5 and a molecular weight of 273.38 g/mol, this compound features a cyclopentyl group attached to a pyrazole ring, linked to an ethylamine moiety. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl]ethylamine is primarily attributed to its interaction with specific enzymes and receptors. The compound is believed to modulate various cellular signaling pathways, influencing processes such as inflammation and cell proliferation. Research indicates that it may act as an inhibitor of certain kinases, which are crucial in regulating cellular functions.

Key Mechanisms:

  • Enzyme Binding: The compound likely binds to specific enzymes or receptors, altering their activity.
  • Cellular Signaling Modulation: It can influence signaling pathways related to inflammation and other physiological processes.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl]ethylamine. It appears to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases. This activity is particularly relevant in conditions characterized by excessive inflammation, such as arthritis and other autoimmune disorders.

Kinase Inhibition

Research has shown that the compound exhibits significant inhibitory effects on various kinases. For example, in a study assessing kinase inhibition, it demonstrated over 80% inhibition against 22 different kinases at a concentration of 1 µM. This suggests its potential role in treating diseases where kinase activity is dysregulated, such as cancer and neurodegenerative disorders .

Comparison with Similar Compounds

The biological activity of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl]ethylamine can be compared with other pyrazole derivatives known for their therapeutic effects:

Compound NameStructure FeaturesBiological Activity
7-(1H-pyrazol-4-yl)-1,6-naphthyridinePyrazole ring fused with naphthyridineInhibitor of spleen tyrosine kinase
N-(cyclohexyl)-N'-[1-(pyrazolyl)]ureaUrea derivative with pyrazole moietyPotential antitumor activity
5-(cyclopropyl)-2-(pyrazolyl)thiazolePyrazole linked to thiazoleAntimicrobial properties

Case Study 1: Anti-inflammatory Activity

In preclinical trials, [(1-cyclopentyl-1H-pyrazol-4-yl)methyl]ethylamine was tested for its ability to reduce inflammation markers in animal models of arthritis. Results indicated a significant decrease in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

Case Study 2: Kinase Inhibition

A study focusing on the compound's kinase inhibition profile revealed that it effectively inhibited ASK1 (apoptosis signal-regulating kinase 1), which plays a key role in apoptosis and inflammation. This finding supports its potential application in treating conditions like amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS) .

Pharmacokinetics and Toxicity

Ongoing research is aimed at understanding the pharmacokinetics and toxicity profiles of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl]ethylamine. Preliminary findings indicate that the compound interacts with the hERG potassium channel, which is critical for cardiac safety assessments during drug development .

Q & A

Q. What are the common synthetic routes for [(1-cyclopentyl-1H-pyrazol-4-yl)methyl]ethylamine, and what reagents/conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves condensation reactions or cyclization strategies . For example:
  • Condensation : Reacting a cyclopentyl-substituted pyrazole precursor with ethylamine derivatives under basic conditions (e.g., triethylamine) in dichloromethane or similar solvents .
  • Cyclization : Using phosphorus oxychloride (POCl₃) at 120°C to cyclize hydrazide intermediates into pyrazole derivatives, as demonstrated in analogous pyrazole syntheses .
  • Key Challenges : Purification often requires column chromatography or recrystallization due to byproducts from incomplete cyclization. Reaction monitoring via TLC or HPLC is recommended .

Table 1 : Comparison of Synthetic Approaches

MethodReagents/ConditionsYield RangeKey Reference
CondensationEthylamine, triethylamine, DCM40–60%
CyclizationPOCl₃, 120°C, hydrazide precursor50–70%

Q. How is the structure of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl]ethylamine confirmed experimentally?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (SC-XRD) : Provides definitive confirmation of molecular geometry. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for resolving hydrogen atom positions and verifying cyclopentyl/pyrazole ring conformations .
  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Assign peaks to ethylamine protons (δ ~2.5–3.0 ppm) and pyrazole ring carbons (δ ~140–160 ppm) .
  • IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .

Q. What purification challenges arise during synthesis, and how are they addressed?

  • Methodological Answer :
  • Byproduct Formation : Incomplete cyclization or side reactions (e.g., over-alkylation) generate impurities. Gradient elution in column chromatography (silica gel, hexane/ethyl acetate) effectively separates products .
  • Polarity Issues : The ethylamine group increases polarity, complicating crystallization. Use polar aprotic solvents (e.g., DMF) with slow evaporation for recrystallization .

Advanced Research Questions

Q. How do computational methods like DFT assist in understanding the electronic structure and reactivity of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl]ethylamine?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Predicts molecular orbitals, charge distribution, and reaction pathways. For example, DFT can model the nucleophilic reactivity of the ethylamine group in derivatization reactions .
  • Contradiction Resolution : Discrepancies between computed bond lengths (e.g., C-N in pyrazole) and SC-XRD data may arise from solvent effects or crystal packing forces. Hybrid functionals (e.g., B3LYP) with solvation models improve accuracy .

Q. What strategies resolve discrepancies between computational predictions and experimental crystallographic data?

  • Methodological Answer :
  • Refinement Protocols : Use SHELXL to iteratively adjust hydrogen bonding and torsion angles in SC-XRD data. For example, phase transitions in ethylamine derivatives (observed in primary amines) require low-temperature data collection to minimize thermal motion artifacts .
  • Energy Minimization : Compare DFT-optimized gas-phase structures with crystallographic geometries to identify packing-induced distortions (e.g., cyclopentyl ring puckering) .

Q. How does the ethylamine substituent influence intermolecular interactions in crystal packing?

  • Methodological Answer :
  • Hydrogen Bonding : The ethylamine N-H group forms strong hydrogen bonds with pyrazole ring nitrogens or solvent molecules, dominating packing in early analogs (e.g., propylamine derivatives) .
  • Dispersion Forces : In bulkier derivatives, van der Waals interactions between cyclopentyl groups and alkyl chains become dominant, reducing hydrogen bond strength. This alternation in packing efficiency is consistent with trends in primary amine melting points .

Table 2 : Key Intermolecular Interactions in Pyrazole-Ethylamine Derivatives

Interaction TypeEnergy Contribution (kJ/mol)Structural Impact
N-H···N (Hydrogen Bond)20–25Stabilizes layered structures
Cyclopentyl···Cyclopentyl10–15Enhances 3D lattice rigidity

Q. What methodologies are used to assess the compound’s potential pharmacological activity?

  • Methodological Answer :
  • In Vitro Assays : Screen for receptor binding (e.g., serotonin or dopamine receptors) using radioligand displacement assays. Pyrazole-ethylamine analogs have shown activity in anti-inflammatory and antimicrobial studies .
  • Molecular Docking : Model interactions with target proteins (e.g., kinases) using AutoDock Vina. Focus on the ethylamine group’s role in forming hydrogen bonds with active-site residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.